1-(benzylamino)-3-[2-(4-methoxyphenyl)-1H-indol-1-yl]propan-2-ol
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Overview
Description
The compound “1-(benzylamino)-3-[2-(4-methoxyphenyl)-1H-indol-1-yl]propan-2-ol” is a complex organic molecule. It contains a benzylamino group, a methoxyphenyl group, and an indolyl group attached to a propan-2-ol backbone .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors for the benzylamino, methoxyphenyl, and indolyl groups. The exact synthesis pathway would depend on the specific reactions used and the order in which the groups are attached to the propan-2-ol backbone .Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple functional groups. The benzylamino and methoxyphenyl groups are both aromatic, while the indolyl group contains a heterocyclic ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the aromatic groups and the alcohol group in the propan-2-ol backbone. The benzylamino and methoxyphenyl groups might undergo electrophilic aromatic substitution reactions, while the alcohol group could potentially be involved in reactions such as esterification .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar alcohol group might increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Radiopharmaceutical Applications
A study detailed the synthesis of a 5HT1A antagonist with potential applications in neuropharmacology, showcasing the importance of structural analogs in the development of radiolabeled compounds for medical imaging and therapy (Czeskis, 1998).
Metal-Free Synthesis in Green Chemistry
Another research highlighted a metal-free method for synthesizing polysubstituted pyrrole derivatives, emphasizing the role of surfactants in aqueous medium. This approach contributes to the field of green chemistry by reducing toxic metal catalysts in chemical synthesis processes (Kumar et al., 2017).
Drug Design and Molecular Docking
Research on arylpiperazine derivatives, which are structurally related to the compound of interest, explored their bioactivity against α1A-adrenoceptor. The study included conformational analysis, TDDFT calculations, and molecular docking, providing insights into the design of selective antagonists for therapeutic applications (Xu et al., 2016).
Development of Antidepressants
A series of studies focused on the synthesis of compounds with dual 5-HT1A receptor antagonism and serotonin reuptake inhibition activities, pointing to advancements in antidepressant medications beyond SSRIs. These studies underline the significance of structural features in enhancing therapeutic efficacy (Takeuchi et al., 2003).
Adrenolytic Activity and Cardioselectivity
Investigations into the adrenolytic activity and cardioselectivity of similar compounds contribute to our understanding of their potential in treating cardiovascular diseases. The research demonstrates the influence of structural modifications on the pharmacological properties and therapeutic applications (Groszek et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses. This could include in vitro and in vivo studies to evaluate its biological activity if it’s intended for use as a drug .
Properties
IUPAC Name |
1-(benzylamino)-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c1-29-23-13-11-20(12-14-23)25-15-21-9-5-6-10-24(21)27(25)18-22(28)17-26-16-19-7-3-2-4-8-19/h2-15,22,26,28H,16-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDSBPSCLINPLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(CNCC4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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